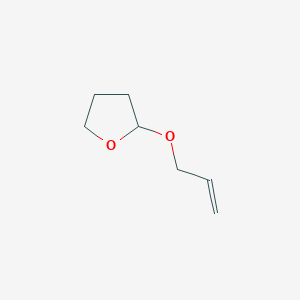

2-Allyloxy-tetrahydro-furan

概要

説明

2-Allyloxy-tetrahydro-furan is a useful research compound. Its molecular formula is C7H12O2 and its molecular weight is 128.17 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Synthesis of Glycosides

One of the prominent applications of A-THF is in the synthesis of glycosides. A recent study demonstrated the use of A-THF derivatives in highly stereoselective glycosylation reactions, facilitated by oxo-rhenium catalysts. The research highlighted that these reactions could yield glycosides with high selectivity and efficiency, making A-THF a valuable building block in carbohydrate chemistry. The study reported yields exceeding 90% under optimized conditions, showcasing the compound's effectiveness in synthesizing complex glycosidic structures .

Biofuel Development

A-THF and its derivatives are being investigated as potential biofuels due to their favorable combustion properties. Research into the pyrolysis and combustion chemistry of related compounds like 2-methyl-tetrahydrofuran suggests that these cyclic ethers can be produced from biomass and have suitable characteristics for use as renewable fuels. The studies indicated that A-THF could undergo efficient radical reactions during combustion, leading to a range of oxygenated products that are desirable for clean energy applications .

Polymer Chemistry

In polymer science, A-THF is explored as a monomer for synthesizing novel polymeric materials. Its unique structure allows it to participate in various polymerization reactions, leading to the formation of flexible cyclic ethers and polyethers. These polymers can serve as potential candidates for drug delivery systems or as components in biodegradable plastics. The versatility of A-THF in forming copolymers with other monomers enhances its utility in developing advanced materials with tailored properties .

Medicinal Chemistry

The compound has shown promise in medicinal chemistry, particularly in the design of inhibitors for viral proteases such as HIV-1 protease. A study reported the synthesis of novel cyclic ether derivatives from A-THF that exhibited significant inhibitory activity against HIV-1 protease, indicating its potential as a lead compound for antiviral drug development . The ability to modify the A-THF structure allows researchers to optimize pharmacological properties while maintaining efficacy.

Environmental Applications

A-THF derivatives are also being explored for their environmental applications, particularly in the context of green chemistry. Their potential to act as solvents or reactants in environmentally friendly chemical processes positions them as alternatives to traditional solvents that pose environmental hazards. Research has suggested that using A-THF can reduce toxic byproducts and improve overall sustainability in chemical manufacturing .

Case Studies and Experimental Findings

特性

CAS番号 |

1004-30-4 |

|---|---|

分子式 |

C7H12O2 |

分子量 |

128.17 g/mol |

IUPAC名 |

2-prop-2-enoxyoxolane |

InChI |

InChI=1S/C7H12O2/c1-2-5-8-7-4-3-6-9-7/h2,7H,1,3-6H2 |

InChIキー |

AZHZKKLTFVPMMB-UHFFFAOYSA-N |

SMILES |

C=CCOC1CCCO1 |

正規SMILES |

C=CCOC1CCCO1 |

製品の起源 |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。